Glucuronamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

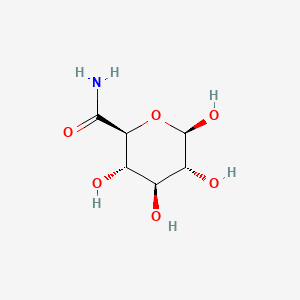

Glucuronamide is an organic compound derived from glucuronic acid. It is a hexose related to glucuronic acid and is known for its crystalline solid form, which is soluble in water and some organic solvents . The chemical formula of this compound is C6H11NO6, and it has a molar mass of 193.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucuronamide can be synthesized through various methods. One common approach involves the transamidation of N-nitroso uronamides with primary and secondary amines in the presence of triethylamine . Another method involves the transamidation of N-Boc uronamides with primary amines in the presence of DBU . These reactions are typically carried out at room temperature and provide good to excellent yields of the desired glucuronamides.

Industrial Production Methods: Industrial production of this compound often involves the conversion of uronic acids into acid chlorides, mixed anhydrides, or reactive esters, followed by amidation under different reaction conditions . This method allows for the large-scale production of this compound with high efficiency.

Chemical Reactions Analysis

Types of Reactions: Glucuronamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in glucuronidation reactions, where it forms glucuronides by conjugation with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include triethylamine, DBU, and various amines . The reactions are typically carried out at room temperature, making them convenient and efficient.

Major Products Formed: The major products formed from the reactions involving this compound include various glucuronides and glycosyl derivatives . These products are often used in further chemical and biological studies.

Scientific Research Applications

Glucuronamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various glucuronides and glycosyl derivatives . In biology, this compound is used as a biomarker and a modifier of bioactive macromolecules . In medicine, it has been explored for its potential as an antibiotic, anticancer agent, and cholinesterase inhibitor . Additionally, this compound is used in the industry for the production of various pharmaceuticals and other bioactive compounds .

Mechanism of Action

Comparison with Similar Compounds

Glucuronamide is similar to other glucuronic acid derivatives, such as glucuronic acid itself and various glucuronides . this compound is unique in its ability to form stable amide bonds, making it a valuable compound for the synthesis of glycosyl derivatives and other bioactive molecules . Similar compounds include glucuronic acid, glucuronolactone, and various N-substituted glucuronamides .

References

Biological Activity

Glucuronamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is derived from glucuronic acid and has been investigated for its pharmacological properties. Its structural modifications have led to the development of various derivatives, which have shown significant biological activities, particularly against cancer cell lines.

Antiproliferative Activity

Research has demonstrated that this compound and its derivatives exhibit notable antiproliferative effects against several cancer cell lines. The following table summarizes key findings regarding the antiproliferative activity of this compound derivatives:

| Compound Type | Cell Line | GI50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N-Dodecyl this compound | MCF-7 (Breast) | 11.9 | Induces apoptosis via caspase activation |

| N-Dodecyl this compound | K562 (Leukemia) | 8.0 | Causes G2/M cell cycle arrest |

| Azido Nucleoside | K562 | Similar to 5-FU | Induces apoptosis through Mcl-1 downregulation |

| N-Propargyl this compound | MCF-7 | 11.9 | Apoptosis induction via caspase activation |

The mechanisms by which this compound exerts its biological effects primarily involve apoptosis induction and cell cycle regulation:

- Apoptosis Induction : Studies indicate that this compound derivatives can trigger apoptosis in cancer cells. For instance, the N-dodecyl this compound derivative was shown to activate caspases 3 and 7, which are crucial for the apoptotic process . This mechanism is particularly important for overcoming chemotherapy resistance in cancer cells.

- Cell Cycle Arrest : Some derivatives have been found to cause G2/M phase arrest in cancer cells. This is significant as it halts cell division and can lead to increased cancer cell death .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in preclinical settings:

- Study on N-Dodecyl this compound :

- Synthesis and Evaluation of Novel Derivatives :

Properties

CAS No. |

61914-43-0 |

|---|---|

Molecular Formula |

C6H11NO6 |

Molecular Weight |

193.15 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide |

InChI |

InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6+/m0/s1 |

InChI Key |

VOIFKEWOFUNPBN-QIUUJYRFSA-N |

SMILES |

C1(C(C(OC(C1O)O)C(=O)N)O)O |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)N)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)N)O)O |

Key on ui other cas no. |

61914-43-0 3789-97-7 |

Synonyms |

glucuronamide glucuronamide, (D)-isomer glucuronic acid amide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.